molecular formula C42H35ClSi4 B12574857 CID 78061380

CID 78061380

Cat. No.: B12574857
M. Wt: 687.5 g/mol
InChI Key: WRIWZLHLTRKTCG-UHFFFAOYSA-N
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Description

While direct data on CID 78061380 is absent, general methodologies for analyzing similar compounds (e.g., PubChem structural comparisons, mass spectrometry, and synthetic route evaluations) can be extrapolated to hypothesize its characteristics .

Properties

Molecular Formula

C42H35ClSi4

Molecular Weight

687.5 g/mol

InChI

InChI=1S/C42H35ClSi4/c43-45(38-26-12-3-13-27-38)47(41-32-18-6-19-33-41,42-34-20-7-21-35-42)46(39-28-14-4-15-29-39,40-30-16-5-17-31-40)44(36-22-8-1-9-23-36)37-24-10-2-11-25-37/h1-35H

InChI Key

WRIWZLHLTRKTCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)[Si](C5=CC=CC=C5)(C6=CC=CC=C6)[Si](C7=CC=CC=C7)Cl

Origin of Product

United States

Chemical Reactions Analysis

CID 78061380 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

CID 78061380 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be utilized in studies involving molecular interactions and biochemical pathways. In medicine, the compound could be explored for its potential therapeutic effects and drug development. Additionally, this compound finds applications in industrial processes, where its unique chemical properties are leveraged for specific manufacturing purposes .

Mechanism of Action

The mechanism of action of CID 78061380 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Research Findings and Uniqueness

This compound’s uniqueness likely stems from its unresolved structural features, which could offer advantages in niche applications. For instance:

  • Hypothetical Advantage : If its amine group is positioned para to the carbonyl, it may exhibit stronger hydrogen-bonding interactions than CID 78062229’s meta-substituted analog .
  • Synthetic Flexibility : Unreported synthetic routes might allow modular derivatization, unlike the rigid frameworks of CID 78069042 or CID 78061707 .

Q & A

How can I formulate a focused research question for studying CID 78061380 in experimental chemistry?

  • Methodological Answer : Use frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question. For example: "How does the structural modification of this compound influence its reactivity under varying pH conditions compared to its analogs?" Ensure specificity by narrowing the scope to measurable variables (e.g., reaction kinetics, spectroscopic data) and avoid vague terms like "effect" or "impact" .

Q. What are the best practices for conducting a literature review on this compound?

  • Methodological Answer :
  • Step 1 : Use databases like PubMed, SciFinder, and Web of Science with keywords such as "this compound synthesis," "spectroscopic characterization," and "reactivity."
  • Step 2 : Prioritize peer-reviewed journals and avoid non-academic sources (e.g., ).
  • Step 3 : Organize findings thematically (e.g., synthetic routes, catalytic applications) and identify gaps (e.g., limited studies on thermal stability) .

Q. How to design an experiment to assess the stability of this compound under different environmental conditions?

  • Methodological Answer :
  • Variables : Temperature, humidity, light exposure.
  • Controls : Use inert atmospheres (e.g., nitrogen) and standardized buffers.
  • Tools : HPLC for purity analysis, FTIR for structural integrity, and accelerated stability testing protocols.
  • Documentation : Follow guidelines in Beilstein Journal of Organic Chemistry for experimental reproducibility .

Q. What are reliable methods for collecting primary data on this compound’s spectroscopic properties?

  • Methodological Answer :
  • NMR : Use deuterated solvents and internal standards (e.g., TMS) for chemical shift calibration.
  • Mass Spectrometry : Employ high-resolution instruments (HRMS) and compare fragmentation patterns with computational simulations.
  • Validation : Cross-check data with secondary sources (e.g., crystallographic databases) to resolve discrepancies .

Q. How to align hypothesis testing with research questions for this compound?

  • Methodological Answer :
  • Null Hypothesis (H₀) : "Structural analogs of this compound show no significant difference in catalytic efficiency."
  • Alternative Hypothesis (H₁) : Focus on specific functional groups (e.g., hydroxyl vs. amine substituents).
  • Statistical Tests : Use ANOVA for multi-group comparisons or t-tests for pairwise analysis, ensuring p-values <0.05 .

Advanced Research Questions

Q. How to resolve contradictions in experimental data for this compound’s reaction mechanisms?

  • Methodological Answer :
  • Triangulation : Combine kinetic studies (e.g., stopped-flow spectroscopy), computational modeling (DFT), and isotopic labeling.
  • Error Analysis : Quantify uncertainties in instrument calibration (e.g., ±0.1 nm in UV-Vis) and environmental fluctuations.
  • Peer Review : Submit findings to journals emphasizing mechanistic studies (e.g., Journal of the American Chemical Society) for external validation .

Q. What strategies ensure reproducibility in synthesizing this compound derivatives?

  • Methodological Answer :
  • Protocol Standardization : Detail stoichiometry, solvent purity, and reaction time in supplementary materials.
  • Characterization : Provide raw NMR/MS data and crystallographic files (CIF format) for public access.
  • Replication : Collaborate with independent labs to verify yields and purity thresholds (>95%) .

Q. How to integrate mixed-methods approaches for studying this compound’s biological interactions?

  • Methodological Answer :
  • Quantitative : Measure IC₅₀ values via cell viability assays (e.g., MTT).
  • Qualitative : Conduct molecular docking simulations to predict binding affinities.
  • Ethnographic Data : Interview toxicologists to contextualize in vitro findings within real-world applications .

Q. What ethical considerations apply to publishing data on this compound’s toxicity?

  • Methodological Answer :
  • Approvals : Obtain Institutional Review Board (IRB) clearance for animal/human cell studies.
  • Data Transparency : Disclose conflicts of interest (e.g., funding from pharmaceutical companies).
  • Safety Protocols : Adhere to OECD guidelines for chemical hazard classification .

Q. How to address peer review critiques on methodology in this compound studies?

  • Methodological Answer :
  • Revision : Clarify sampling strategies (e.g., random vs. purposive) and statistical power calculations.
  • Supplemental Data : Upload raw chromatograms or spectral curves to repositories like Figshare.
  • Response Letter : Systematically address reviewers’ concerns using numbered bullet points .

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